molecular formula C8H7IO2 B1305847 6-Iodo-2,3-dihydro-1,4-benzodioxine CAS No. 57744-67-9

6-Iodo-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1305847
CAS No.: 57744-67-9
M. Wt: 262.04 g/mol
InChI Key: HZTMYTXWFHBHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C(_8)H(_7)IO(_2). It belongs to the class of benzodioxines, which are characterized by a benzene ring fused to a dioxine ring. The presence of an iodine atom at the 6th position of the benzodioxine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine typically involves the iodination of 2,3-dihydro-1,4-benzodioxine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 6th position of the benzodioxine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

6-Iodo-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The iodine atom can enhance the compound’s ability to interact with biological targets.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled for imaging and therapeutic purposes.

    Industry: Utilized in the development of new materials and polymers with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 6-Iodo-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins, enzymes, or nucleic acids. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    6-Bromo-2,3-dihydro-1,4-benzodioxine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical and biological properties.

    6-Chloro-2,3-dihydro-1,4-benzodioxine:

Uniqueness: 6-Iodo-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological interactions. The iodine atom enhances the compound’s ability to participate in halogen bonding and can be used for radiolabeling, making it valuable in both research and industrial applications .

Properties

IUPAC Name

6-iodo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTMYTXWFHBHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379868
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57744-67-9
Record name 6-Iodo-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2,3-dihydro-1,4-benzodioxine
Reactant of Route 2
Reactant of Route 2
6-Iodo-2,3-dihydro-1,4-benzodioxine
Reactant of Route 3
6-Iodo-2,3-dihydro-1,4-benzodioxine
Reactant of Route 4
6-Iodo-2,3-dihydro-1,4-benzodioxine
Reactant of Route 5
Reactant of Route 5
6-Iodo-2,3-dihydro-1,4-benzodioxine
Reactant of Route 6
6-Iodo-2,3-dihydro-1,4-benzodioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.